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Cat. No.: B10832652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ARN-6039, an

investigational oral inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t

(RORγt). ARN-6039 has been a subject of interest in the field of autoimmune disease research,

particularly for its potential in treating conditions such as psoriasis and multiple sclerosis. This

document consolidates available preclinical and clinical data, details relevant experimental

methodologies, and visualizes key pathways and workflows to support further research and

development in this area.

Core Mechanism of Action
ARN-6039 functions as a potent, orally available small molecule that selectively targets RORγt.

RORγt is a master transcriptional regulator pivotal for the differentiation and function of T

helper 17 (Th17) cells.[1][2] Th17 cells are a subset of T lymphocytes that play a critical role in

the inflammatory cascade of many autoimmune diseases through the production of pro-

inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[3]

By acting as an inverse agonist, ARN-6039 binds to RORγt and represses its transcriptional

activity. This leads to a downstream reduction in the production of IL-17 and other pro-

inflammatory cytokines, thereby mitigating the inflammatory response characteristic of

autoimmune disorders.[3]
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Signaling Pathway of RORγt Inhibition by ARN-6039
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Caption: ARN-6039 inhibits RORγt, blocking Th17 cell differentiation and IL-17 production.

Preclinical Data
ARN-6039 has demonstrated significant activity in preclinical in vitro and in vivo models,

establishing its potential as a therapeutic agent for autoimmune diseases.

In Vitro Activity
The inhibitory activity of ARN-6039 on the RORγt pathway was assessed using cell-based

assays. The compound showed potent inhibition of both RORγt-mediated gene transcription

and the release of IL-17 from activated T cells.[4]

Assay Type Cell Line/System Endpoint IC50 (nM)

RORγt-activated IL-

17A Promoter Assay
HEK 293 cells

Luciferase Reporter

Activity
360

IL-17 Release Assay CD4+ T cells IL-17 Concentration 220

In Vivo Efficacy in Experimental Autoimmune
Encephalomyelitis (EAE)
The therapeutic effect of ARN-6039 was evaluated in a murine model of multiple sclerosis,

Experimental Autoimmune Encephalomyelitis (EAE), induced by MOG35-55 peptide in

C57BL/6 and BALB/c mice.[4] Oral administration of ARN-6039 after the onset of disease led

to a significant reduction in clinical scores, indicating a reversal of disease progression.[4]

Animal Model
Dosing Regimen (mg/kg,
oral)

Outcome

MOG35-55 Induced EAE 10, 20, 30, 40

Significant reduction in AUC

and mean cumulative clinical

scores compared to untreated

group.[4]

Safety Pharmacology
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Preclinical safety studies indicated that ARN-6039 was well-tolerated. In GLP-Toxicity studies,

no signs of toxicity were observed at doses up to 2000 mg/kg.[4] Toxicology studies in rats and

dogs also demonstrated tolerability at doses exceeding the intended therapeutic levels.[5]

Clinical Data
A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics

of ARN-6039 in healthy adult subjects.[5][6]

Phase 1 Study Design
Parameter Description

Study Title

A Phase 1, Single-Center, Randomized, Double-

Blind, Placebo-Controlled Safety, Tolerability,

and Pharmacokinetic Study of Single Ascending

Oral Doses of ARN-6039 in Healthy Adult

Subjects.[5]

ClinicalTrials.gov ID NCT03237832

Study Design Single ascending dose.[5]

Population Healthy adult male and female subjects.[5]

Number of Cohorts 5

Dose Levels 50 mg, 100 mg, 150 mg, 200 mg, 300 mg.[5]

Route of Administration Oral.[6]

Primary Endpoints Safety and tolerability.[5]

Secondary Endpoints Pharmacokinetics (AUC, Cmax).[5]

While the full results of the Phase 1 trial have not been publicly released in a peer-reviewed

publication, the successful completion of this study enabled a worldwide license agreement for

the further development of ARN-6039 for psoriasis and other autoimmune disorders.[3]

Experimental Protocols
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Detailed experimental protocols for the key assays used in the evaluation of ARN-6039 are

provided below. These are representative protocols based on standard methodologies in the

field.

RORγt-activated IL-17A Promoter Luciferase Reporter
Assay
This assay is used to quantify the ability of a compound to inhibit RORγt-mediated transcription

of the IL-17A gene.

Transfect HEK 293 cells with:
- RORγt expression vector

- IL-17A promoter-luciferase reporter vector

Incubate cells for 24-48 hours

Treat cells with varying concentrations of ARN-6039

Incubate for an additional 18-24 hours

Lyse cells and add luciferase substrate

Measure luminescence

Analyze data to determine IC50
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Click to download full resolution via product page

Caption: Workflow for a RORγt-activated IL-17A promoter luciferase reporter assay.

Methodology:

Cell Culture and Transfection:

Culture HEK 293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

Seed cells into 96-well plates.

Co-transfect cells with a RORγt expression plasmid and an IL-17A promoter-luciferase

reporter plasmid using a suitable transfection reagent. A constitutively active Renilla

luciferase plasmid can be co-transfected for normalization.

Compound Treatment:

After 24-48 hours of transfection, remove the medium and add fresh medium containing

serial dilutions of ARN-6039 or vehicle control.

Luciferase Assay:

Following an 18-24 hour incubation with the compound, lyse the cells using a lysis buffer.

Transfer the cell lysate to an opaque 96-well plate.

Add firefly luciferase assay reagent and measure the luminescence using a luminometer.

If a Renilla luciferase control was used, add the appropriate substrate and measure the

luminescence.

Data Analysis:

Normalize the firefly luciferase signal to the Renilla luciferase signal.

Plot the normalized luminescence against the log of the compound concentration and fit

the data to a four-parameter logistic equation to determine the IC50 value.
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Human Th17 Cell Differentiation and IL-17 Release
Assay
This assay measures the effect of a compound on the differentiation of naive CD4+ T cells into

Th17 cells and their subsequent release of IL-17.

Isolate naive CD4+ T cells from human PBMCs Activate T cells with anti-CD3/CD28 antibodies
Culture with a Th17-polarizing cytokine cocktail

(e.g., TGF-β, IL-6, IL-23, IL-1β)
and varying concentrations of ARN-6039

Incubate for 3-5 days Collect supernatant and measure IL-17A concentration by ELISA Analyze data to determine IC50

Click to download full resolution via product page

Caption: Workflow for a human Th17 cell differentiation and IL-17 release assay.

Methodology:

Isolation of Naive CD4+ T Cells:

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density

gradient centrifugation.

Enrich for naive CD4+ T cells (CD4+CD45RA+CCR7+) using magnetic-activated cell

sorting (MACS).

Th17 Differentiation:

Coat a 96-well plate with anti-CD3 antibodies.

Seed the naive CD4+ T cells in the coated plate with soluble anti-CD28 antibodies.

Add a Th17-polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-23, IL-1β) and serial dilutions

of ARN-6039 or vehicle control.

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

IL-17A Measurement:

After the incubation period, centrifuge the plate and collect the cell culture supernatant.
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Quantify the concentration of IL-17A in the supernatant using a commercial ELISA kit

according to the manufacturer's instructions.

Data Analysis:

Plot the IL-17A concentration against the log of the compound concentration and fit the

data to determine the IC50 value.

MOG35-55 Induced Experimental Autoimmune
Encephalomyelitis (EAE) in C57BL/6 Mice
This is a widely used in vivo model to assess the efficacy of potential therapeutics for multiple

sclerosis.

Induce EAE in C57BL/6 mice by immunization with
MOG35-55 peptide in Complete Freund's Adjuvant (CFA)

Administer Pertussis Toxin on day 0 and day 2 Monitor mice daily for clinical signs of EAE and assign a clinical score Upon onset of clinical signs, begin oral administration of ARN-6039 or vehicle Continue daily treatment and clinical scoring for a defined period (e.g., 28 days) Analyze clinical scores over time to determine therapeutic efficacy

Click to download full resolution via product page

Caption: Workflow for a therapeutic MOG35-55 induced EAE model in C57BL/6 mice.

Methodology:

EAE Induction:

Emulsify myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) in Complete

Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[1][7]

On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously at the flank

with the MOG35-55/CFA emulsion.[7]

Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.[7]

Clinical Scoring:

Monitor the mice daily for weight loss and clinical signs of EAE.
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Assign a clinical score based on a standardized scale (e.g., 0 = no clinical signs; 1 = limp

tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 =

moribund).[8]

Therapeutic Treatment:

Upon the onset of clinical signs (e.g., a clinical score of 1), randomize the mice into

treatment groups.

Administer ARN-6039 (e.g., 10, 20, 30, 40 mg/kg) or vehicle control orally once daily for

the duration of the study.

Endpoint Analysis:

Continue daily clinical scoring until the study endpoint (e.g., day 28 post-immunization).

Primary endpoints typically include the mean clinical score, maximum clinical score, and

disease incidence.

Secondary endpoints can include histological analysis of the spinal cord for inflammation

and demyelination.

Conclusion
ARN-6039 represents a targeted, oral therapeutic approach for the treatment of autoimmune

diseases by modulating the Th17 pathway through the inverse agonism of RORγt. The

available preclinical and Phase 1 clinical data suggest a promising efficacy and safety profile.

The experimental protocols and workflows detailed in this guide provide a framework for

researchers to further investigate ARN-6039 and other RORγt inhibitors in the context of

autoimmune and inflammatory disorders. Further publication of detailed clinical trial results will

be crucial in fully elucidating the therapeutic potential of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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